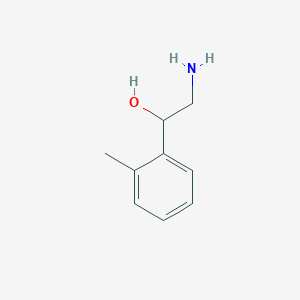![molecular formula C15H19NO7 B1147945 APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] CAS No. 450358-62-0](/img/new.no-structure.jpg)
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] is a chemical compound with the molecular formula C15H19NO7 and a molecular weight of 325.31. It is known for its unique structure, which includes multiple ester groups and an aniline derivative. This compound is used in various scientific research applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] typically involves the esterification of aniline derivatives with methoxycarbonyl groups. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
APTRA dimethyl ester: Similar structure but with fewer ester groups.
N,N-bis((carbomethoxy)methyl)aniline: Lacks the methoxy group present in APTRA trimethyl ester.
2-(Carbomethoxy)-methoxy-aniline: Contains only one ester group and a methoxy group
Uniqueness
APTRA trimethyl ester [2-(Carbomethoxy)-methoxy-N,N-bis((carbomethoxy)methyl)aniline] is unique due to its multiple ester groups and the presence of both methoxy and aniline functionalities. This combination of features makes it particularly versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
450358-62-0 |
|---|---|
Molekularformel |
C15H19NO7 |
Molekulargewicht |
325.31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



